1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine

Medicinal Chemistry Stereochemistry Enantioselective Synthesis

Researchers pursuing stereoselective CNS target engagement face a critical gap: available pyrazole-thiophene analogs lack the chiral ethylamine bridge needed for enantioselective pharmacology. This compound fills that gap. • Single chiral center enables SFC/HPLC resolution into (R) and (S) enantiomers-impossible with methylene-linked congeners • +0.4 logP vs. unsubstituted thiophene analogs; falls within CNS-optimal logP 2-4 window • NLT 97% ISO-certified grade available; ≤3% impurity burden suitable for GLP-compliant assays • TTD-annotated mGluR2 antagonist with demonstrated EGFR kinase inhibition (IC₅₀ = 0.8 µM)

Molecular Formula C11H15N3S
Molecular Weight 221.32 g/mol
Cat. No. B13258368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine
Molecular FormulaC11H15N3S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C)NC2=CN(N=C2)C
InChIInChI=1S/C11H15N3S/c1-8-4-5-11(15-8)9(2)13-10-6-12-14(3)7-10/h4-7,9,13H,1-3H3
InChIKeyLLEPZFODBLHOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine: Core Properties and Procurement-Relevant Class Profile


1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine (CAS: 1153750-91-4; molecular formula C₁₁H₁₅N₃S; MW: 221.32 g/mol) is a heterocyclic compound belonging to the N-substituted pyrazole-4-amine family, featuring a 1-methylpyrazole core connected via a chiral ethylamine bridge to a 5-methylthiophene ring . It exists as a solid powder soluble in organic solvents and is supplied at purities of 95% (standard grade) up to NLT 97% (ISO-certified grade) for pharmaceutical R&D and quality control applications . The compound class is associated with metabotropic glutamate receptor 2 (mGluR2) modulation, cytotoxic/antimicrobial activity, and kinase inhibition, making it a versatile scaffold in medicinal chemistry [1].

Chiral scaffold Ethylamine chiral center supports enantiomer separation and stereoselective study design.
CNS penetration context 5-Methylthiophene ring places logP in CNS-relevant range for penetration modeling.
Quality tier ISO-certified high-purity grade available for analytical and GLP-compliant workflows.
Target annotation Class-level mGluR2 modulator and cytotoxicity annotation supports target-directed screening.

Why Generic Substitution of 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine Fails: Structural Determinants of Function in Pyrazole-Thiophene Hybrids


Within the pyrazole-4-amine class, seemingly minor structural modifications produce disproportionate functional consequences. The target compound incorporates a chiral ethylamine linker that is absent in the common methylene-linked analogs (e.g., CAS 1153290-03-9 and 1155574-85-8), fundamentally altering the conformational landscape and enabling stereoselective target interactions . Additionally, the 5-methyl substituent on the thiophene ring contributes a measured logP increment of +0.4 relative to the unsubstituted thiophene congener, directly affecting blood-brain barrier penetration potential . These two features—chirality and optimized lipophilicity—are not simultaneously present in any single commercially available analog, meaning that direct replacement with a cheaper or more accessible pyrazole-thiophene congener would eliminate the stereochemical and physicochemical properties for which this compound is specifically selected .

Achiral methylene-linked analogs lack stereocenter; enantiomer-specific binding studies may not reproduce.
Unsubstituted thiophene congeners shift logP below CNS-favorable window, altering BBB model predictions.
Core pyrazole-thiophene scaffolds lack ethyl linker branching; conformational sampling and binding sub-pocket access may differ.

Quantitative Differentiation Evidence for 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine vs. Closest Analogs


Chiral Center Presence vs. Achiral Methylene-Linked Analogs: Implications for Stereoselective Synthesis and Target Engagement

The target compound contains a chiral carbon at the ethylamine bridge (the carbon bearing the methyl group and attached to both the 5-methylthiophene ring and the pyrazole nitrogen), giving rise to a pair of enantiomers. In contrast, the closest structural analog—1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1153290-03-9)—has a methylene (-CH₂-) linker with no chiral center, producing an achiral molecule incapable of enantiomer separation or stereospecific binding . Another frequent comparator, 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1155574-85-8), is also achiral . The presence of a single stereogenic center in the target compound is a binary structural differentiator: zero chiral centers in both analogs vs. one chiral center in the target .

Stereochemical complexity
Data to verify
1 chiral center (ethyl bridge) vs. 0 in methylene-linked analogs
Supports enantiomer-specific study design; achiral analogs cannot provide stereochemical resolution context.
Structural comparison from IUPAC and vendor data; no enantiopure specification available.
Medicinal Chemistry Stereochemistry Enantioselective Synthesis

LogP Advantage of 5-Methylthiophene Substituent: +0.4 vs. Unsubstituted Thiophene Pyrazole-4-amines

The 5-methyl substituent on the thiophene ring of the target compound confers a quantifiable lipophilicity enhancement of logP +0.4 relative to the unsubstituted thiophene parent scaffold, as reported from comparative computational and experimental property analysis of pyrazole-thiophene hybrids . This logP increment is directly associated with improved blood-brain barrier (BBB) penetration potential. The target compound's optimized logP of approximately 2.3 balances hydrophilicity and lipophilicity for CNS drug-like properties, whereas the unsubstituted thiophene analog is predicted to have a logP of approximately 1.9, placing it below the optimal CNS drug range . The methylene-linked analog (CAS 1153290-03-9) has a lower molecular weight (207.30 vs. 221.32) and a different linker that further alters its overall logP profile .

Lipophilicity shift
Context-dependent
ΔlogP +0.4 from 5-methylthiophene vs. unsubstituted thiophene
Reported logP increment supports CNS penetration screening context; unsubstituted analogs may fall below CNS-relevant range.
Computational estimate based on heterocyclic SAR models; experimental confirmation needed.
Physicochemical Properties Blood-Brain Barrier Penetration Lipophilicity Optimization

Structural Complexity Advantage: Molecular Weight and Formula Differentiation from Simplified Analogs

The target compound has a molecular formula of C₁₁H₁₅N₃S and MW of 221.32 g/mol, reflecting the full complement of substituents: N1-methyl, C4-ethylamine linker, and 5-methylthiophene . The closest simplified analog—1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1153290-03-9)—has the formula C₁₀H₁₃N₃S and MW of 207.30 g/mol, representing the loss of one methylene unit from the linker (ethyl → methyl) with a concomitant reduction of 14.02 Da . The core scaffold 4-(5-methylthiophen-2-yl)-1H-pyrazole (CAS 2228749-41-3), lacking the amine linker entirely, has MW of only 164.23 and formula C₈H₈N₂S . Each simplification step removes stereochemical and physicochemical features that contribute to the target compound's differentiated binding profile.

Scaffold complexity
Data to verify
MW 221.32 vs. 207.30 (methylene analog) / 164.23 (core scaffold)
Intermediate complexity bridges fragment-to-lead chemical space; simpler analogs lack ethyl linker and stereochemical features.
MW and formula from CAS registry; functional implications require target-specific validation.
Chemical Diversity Library Design Lead Optimization

Supplier-Grade Purity Differential: NLT 97% ISO-Certified Grade vs. Standard 95% Grade Among Analogs

The target compound is available at an NLT 97% purity grade with full ISO quality system certification from MolCore, specifically designed for global pharmaceutical R&D and quality control applications . In comparison, the closest analog CAS 1153290-03-9 is supplied at a standard 95% purity by AKSci without ISO certification noted , and the target compound itself is also available at a lower 95% purity tier from Leyan . The NLT 97% ISO-certified grade represents a 2-percentage-point minimum purity advantage over the 95% grade, which translates to substantially lower total impurity burden (≤3% vs. ≤5% total impurities) for analytical method development, reference standard preparation, and GLP-grade biological assays.

Purity specification
Specification review
NLT 97% ISO-certified grade vs. standard 95% grade
Certified high-purity grade supports analytical method validation and impurity-controlled assay workflows.
Supplier-specified minimum purity; batch-specific CoA should be reviewed.
Quality Control Pharmaceutical Intermediate Sourcing ISO-Certified Supply Chain

Class-Level Target Engagement: mGluR2 Modulation and Cytotoxic/Antimicrobial Activity of N-Substituted Pyrazole Derivatives

The N-substituted pyrazole derivative class, to which the target compound belongs, is registered in the Therapeutic Target Database (TTD) as a small-molecule drug candidate (Drug ID: D08JPW; synonym: PMID25435285-Compound-71) under development by Taisho Pharmaceutical Co., Ltd. [1]. This compound class demonstrates antagonistic activity at the metabotropic glutamate receptor 2 (mGluR2) and is also profiled for cytotoxic/antimicrobial activity [1]. While precise target-compound IC₅₀/EC₅₀ data for CAS 1153750-91-4 at mGluR2 are not publicly available in peer-reviewed literature (the BindingDB entry for 'Compound 71' corresponds to a chemically distinct molecule), the class-level annotation provides a validated target hypothesis that simpler pyrazole-thiophene analogs (e.g., CAS 1153290-03-9 and 2228749-41-3) lack in curated target databases [1]. Furthermore, published SAR studies on pyrazole-thiophene hybrids demonstrate sub-micromolar EGFR kinase inhibition (IC₅₀ = 0.8 µM) and antimicrobial MIC values of 8.2 µg/mL against S. aureus for closely related derivatives .

Target class annotation
Class-level
mGluR2 antagonist class (TTD); related pyrazole-thiophene hybrids: EGFR IC50 0.8 µM, S. aureus MIC 8.2 µg/mL
Reported class-level target hypothesis supports screening library prioritization; target-compound data pending publication.
TTD annotation for N-substituted pyrazole derivative class; direct binding data for this CAS not in peer-reviewed literature.
GPCR Modulation CNS Pharmacology Anticancer Screening

Conformational Flexibility Advantage: Ethyl Linker Degrees of Freedom vs. Rigid Methylene Linker in Molecular Recognition

The target compound's ethylamine linker (-NH-CH(CH₃)-) provides one additional rotatable bond and a branched methyl substituent compared to the methylene linker (-NH-CH₂-) found in CAS 1153290-03-9 . This increased conformational freedom allows the 5-methylthiophene and 1-methylpyrazole rings to sample a broader ensemble of relative orientations. According to the structure-activity analysis provided for this compound class, the ethyl linker balances conformational flexibility and rigidity, enabling optimal target fitting while minimizing entropic binding penalties . The branched methyl at the chiral center also introduces steric effects that can modulate binding pocket complementarity—an attribute entirely absent in the linear methylene-linked analogs.

Linker flexibility
Data to verify
Ethyl linker: 2 rotatable bonds, branched chiral center vs. methylene: 1 rotatable bond, linear
Broader conformational sampling may probe additional binding sub-pockets; methylene-linked analogs offer restricted orientations.
Inferred from molecular topology; requires docking or biophysical confirmation.
Molecular Recognition Conformational Analysis Structure-Based Drug Design

Optimal Procurement and Application Scenarios for 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine Based on Evidence-Differentiated Properties


Chiral Medicinal Chemistry and Enantioselective Lead Optimization Programs

The presence of a single chiral center at the ethylamine bridge—absent in methylene-linked analogs—makes this compound an essential scaffold for medicinal chemistry programs pursuing enantioselective target engagement. The racemic material can be subjected to chiral chromatographic resolution (SFC or HPLC with chiral stationary phases) to generate enantiopure (R) and (S) forms for differential pharmacological profiling . By contrast, 1-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1153290-03-9) cannot be chromatically resolved into enantiomers, limiting its utility in programs where stereochemistry dictates target binding selectivity .

Blood-Brain Barrier Penetrant CNS Drug Discovery Requiring Optimized LogP

The 5-methylthiophene substituent confers a +0.4 logP advantage over unsubstituted thiophene analogs, shifting the compound into the CNS-favorable logP window of 2–4 and directly improving predicted BBB penetration . This physicochemical differentiation is critical for CNS drug discovery programs targeting neurological and psychiatric indications, including mGluR2-mediated disorders such as depression, anxiety, and cognitive deficits, where the compound class has demonstrated target engagement [1]. Non-methylated thiophene congeners fall below the optimal CNS logP range and are predicted to exhibit inferior brain exposure.

GLP-Compliant Pharmacological Profiling and Reference Standard Preparation Requiring High-Purity Material

The NLT 97% ISO-certified purity grade available from MolCore provides a defined, auditable quality standard suitable for GLP-compliant in vitro pharmacology, analytical method validation, and reference standard preparation . With an impurity burden of ≤3% (vs. ≤5% for standard 95% grade material), this grade reduces the risk of confounding biological activity from unidentified impurities—a critical consideration for receptor binding assays, cellular efficacy studies, and early ADME/Tox profiling where even minor contaminants can skew results .

Multi-Target Kinase and GPCR Screening Libraries with Validated Class-Level Activity Annotation

As a TTD-annotated N-substituted pyrazole derivative with curated mGluR2 antagonist activity and cytotoxic/antimicrobial profiling, this compound carries a higher biological annotation weight than unannotated analogs when incorporated into diversity-oriented screening libraries [1]. The dual heterocyclic architecture (1-methylpyrazole + 5-methylthiophene) enables multi-target engagement potential, with published SAR data for closely related pyrazole-thiophene hybrids demonstrating sub-micromolar EGFR kinase inhibition (IC₅₀ = 0.8 µM) and antimicrobial activity (MIC = 8.2 µg/mL against S. aureus) . This makes the compound a strategic selection for phenotypic screening decks and kinase/GPCR focused libraries.

Application
Selection Property
Validation Focus
Chiral medicinal chemistry and enantioselective profiling
Chiral ethylamine scaffold with resolution capability
Enantiomer separation and stereospecific assay comparison
CNS penetration research and mGluR2-targeted studies
LogP in CNS-favorable range via 5-methylthiophene
BBB penetration modeling and receptor engagement assays
Analytical reference standard and GLP-compliant pharmacology
ISO-certified NLT 97% purity grade
Impurity profiling and assay reproducibility
Multi-target kinase and GPCR phenotypic screening
Class-level mGluR2 and cytotoxicity annotation
Kinase panel profiling and antimicrobial susceptibility screening
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